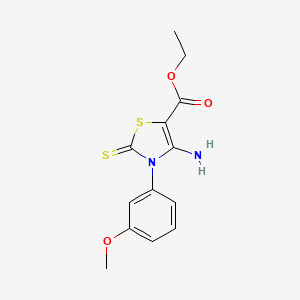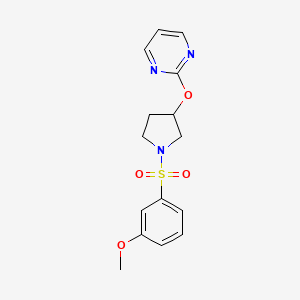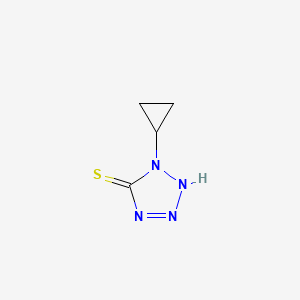![molecular formula C18H16ClN3O2 B2978683 N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide CAS No. 847593-01-5](/img/structure/B2978683.png)
N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Agents
- Compounds related to N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide have been synthesized and evaluated for antibacterial and antifungal activities. These compounds showed potential against various strains like Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus species (Desai, Shihora, & Moradia, 2007); (Desai, Dodiya, & Shihora, 2011).
Antiallergy Agents
- A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, similar in structure to the compound , were synthesized and showed significant antiallergy activity, outperforming standard treatments in certain models (Hargrave, Hess, & Oliver, 1983).
Anticholinesterase Activity
- Derivatives of N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide demonstrated significant anticholinesterase activity, suggesting potential applications in treating neurodegenerative disorders like Alzheimer's disease (Ghanei-Nasab et al., 2016).
Urease Inhibition
- Indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally similar to the compound , have been found to be potent inhibitors of urease enzyme. This suggests potential applications in treating diseases caused by urease-producing pathogens (Nazir et al., 2018).
Structural Analysis
- Compounds with similar structures have been analyzed for their crystal structure and solid state NMR analysis, providing insights into their molecular configuration and potential applications in material science (Temeriusz et al., 2001).
Anticonvulsant and Antinociceptive Activities
- Certain derivatives exhibit properties useful in the development of anticonvulsant and antinociceptive drugs. These studies contribute to our understanding of how structural modifications can impact biological activity (Kubicki, Bassyouni, & Codding, 2000); (Masocha, Kombian, & Edafiogho, 2016).
Material Science Applications
- Some derivatives have been studied for their potential applications in material science, such as the fabrication of polyurethane foams, indicating their utility in developing new materials with specific properties (Zarzyka, 2013).
Mecanismo De Acción
The indole nucleus binds with high affinity to multiple receptors, which makes it helpful in developing new useful derivatives . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophores makes it an important heterocyclic compound with broad-spectrum biological activities .
Análisis Bioquímico
Biochemical Properties
The indole nucleus in N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-chlorophenyl)oxalamide plays a crucial role in biochemical reactions. It binds with high affinity to multiple receptors, making it useful in developing new derivatives
Cellular Effects
Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-chlorophenyl)oxalamide may influence cell function, but specific impacts on cell signaling pathways, gene expression, and cellular metabolism need to be investigated.
Molecular Mechanism
Given the broad-spectrum biological activities of indole derivatives , it is likely that N1-(2-(1H-indol-3-yl)ethyl)-N2-(4-chlorophenyl)oxalamide exerts its effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-13-5-7-14(8-6-13)22-18(24)17(23)20-10-9-12-11-21-16-4-2-1-3-15(12)16/h1-8,11,21H,9-10H2,(H,20,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKOKXGRVSVNLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2978602.png)


![5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2978605.png)
![(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2978606.png)


![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2978613.png)

![5-bromo-1-methyl-3-[[5-[(2R)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]pyridin-2-one](/img/structure/B2978617.png)

![N-(3,5-dimethylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2978623.png)
